molecular formula C8H6ClNS B1345658 6-Chloro-2-methylbenzo[d]thiazole CAS No. 4146-24-1

6-Chloro-2-methylbenzo[d]thiazole

Cat. No. B1345658
Key on ui cas rn: 4146-24-1
M. Wt: 183.66 g/mol
InChI Key: DGMXMWBHUAEUQK-UHFFFAOYSA-N
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Patent
US04727154

Procedure details

112.25 parts of the sodium salt of 4-chloro-2-mercaptophenylurea, which salt is obtainable according to Example 6 of European Pat. No. 0,039,483, are suspended in 450 parts of glacial acetic acid in an autoclave. The pressure vessel is closed and heated slowly to 150° C.-160° C. in the course of 2 hours, a pressure of about 5 bar being established. The water formed is discharged continuously via a pressure release valve. The reaction is complete after 5 hours. The autoclave is cooled to room temperature and opened, the reaction mixture is allowed to run into 1000 parts of water, and the precipitated 6-chloro-2-methylbenzothiazole is isolated by filtration, washed neutral and dried in vacuo at 40° C. 85.6 parts of a product of the formula ##STR21## of melting point 85° C.-86° C. are obtained; this corresponds to a yield of 93.3% of theory, based on sodium salt employed.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
4-chloro-2-mercaptophenylurea
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Na].[Cl:2][C:3]1[CH:8]=[CH:7][C:6]([NH:9][C:10](N)=O)=[C:5]([SH:13])[CH:4]=1.[C:14](O)(=O)C>O>[Cl:2][C:3]1[CH:8]=[CH:7][C:6]2[N:9]=[C:10]([CH3:14])[S:13][C:5]=2[CH:4]=1 |^1:0|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]
Step Two
Name
4-chloro-2-mercaptophenylurea
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC(=C(C=C1)NC(=O)N)S
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The pressure vessel is closed
TEMPERATURE
Type
TEMPERATURE
Details
heated slowly to 150° C.-160° C. in the course of 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
is discharged continuously via a pressure release valve

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
ClC1=CC2=C(N=C(S2)C)C=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 93.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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